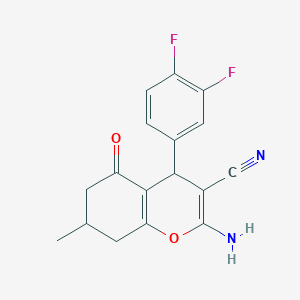![molecular formula C19H24O4 B5052308 2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5052308.png)
2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene is an organic compound characterized by its complex structure, which includes an ethylphenoxy group and a dimethoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethylphenol with 1,3-dimethoxybenzene in the presence of a suitable base and a coupling agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents such as sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include quinones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-ethylphenol: A precursor in the synthesis of 2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene.
1,3-dimethoxybenzene: Another precursor used in the synthesis.
2-[3-(4-ethylphenoxy)propoxy]benzaldehyde: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-4-15-9-11-16(12-10-15)22-13-6-14-23-19-17(20-2)7-5-8-18(19)21-3/h5,7-12H,4,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZPMKYDLIDONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol](/img/structure/B5052229.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5052233.png)
![N-(2,4-dimethylpentan-3-yl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5052240.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5052245.png)
![1-(1H-benzimidazol-1-yl)-3-[(1-bromonaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B5052250.png)
![1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE](/img/structure/B5052252.png)
![N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5052271.png)

![2-[Bis(butylsulfonyl)methylidene]imidazolidine](/img/structure/B5052292.png)

![methyl 3-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5052316.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5052319.png)
![dimethyl 4,4'-[1,6-hexanediylbis(iminocarbonyloxy)]dibenzoate](/img/structure/B5052326.png)
![5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5052335.png)
